3-Methyl-1-phenyl-1H-pyrazol-5-amine derivatives belong to a class of heterocyclic compounds containing a pyrazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. [, ] They serve as important intermediates in the synthesis of various pharmacologically active compounds. []
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a trifluoromethyl group, which enhances its electronic properties and potential biological activity. The compound is also known for its applications in pharmaceutical chemistry, particularly in the development of novel therapeutic agents.
This compound can be classified under the category of substituted pyrazoles, which are known for their diverse biological activities. It is often synthesized for research purposes and has been documented in various scientific literature and patents regarding its synthesis and applications in medicinal chemistry . The compound is associated with specific CAS and MDL numbers for identification in chemical databases.
The synthesis of 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods. A notable approach involves the condensation of phenylhydrazine with appropriate aldehydes or ketones in the presence of a catalyst. For instance, one method utilizes copper triflate as a catalyst to enhance the reaction yield .
Key steps in the synthesis typically include:
The molecular formula of 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is . Its structure features:
The melting point of this compound is reported to be between 104°C and 105°C, indicating its solid-state stability at room temperature .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.
The mechanism of action for compounds like 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine often involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Studies have indicated that derivatives of pyrazoles can exhibit anti-inflammatory, analgesic, or anticancer properties, depending on their structural modifications . Understanding these mechanisms requires extensive pharmacological testing.
Key physical properties include:
Chemical properties may include reactivity towards electrophiles due to the electron-rich nature of the pyrazole ring. The trifluoromethyl group also contributes to unique chemical behavior due to its electronegative nature, influencing reactivity patterns during synthetic transformations .
The primary applications of 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine lie within medicinal chemistry. It serves as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. Its unique structural features allow researchers to explore its potential as a lead compound in drug discovery processes.
The construction of the polysubstituted pyrazole core necessitates precise regiocontrol due to the inherent electronic biases of the heterocyclic system. For 3-methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, two dominant synthetic routes prevail: condensation-cyclization and functional group manipulation. The condensation approach employs β-keto esters or nitriles with phenylhydrazines under acidic catalysis, where the 3-methyl group directs regioselectivity during ring closure. Alternatively, pre-formed 5-aminopyrazole cores (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine, CAS 1131-18-6) serve as scaffolds for subsequent C4 functionalization [9]. This precursor’s nucleophilic C4 position allows directed metalation or electrophilic substitution, though the electron-donating 5-amino group necessitates protective strategies during halogenation to prevent oligomerization. Microwave-assisted cyclization significantly enhances yields (≥85%) by reducing reaction times and suppressing side products like regioisomeric pyrazoles or dimerized impurities [8] [9].
Table 1: Key Building Blocks for Pyrazole Synthesis
Precursor | CAS Number | Role | Molecular Formula |
---|---|---|---|
3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1131-18-6 | Core scaffold | C₁₀H₁₁N₃ |
3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | Cross-coupling partner | C₇H₆F₃BO₂ |
4-Iodo-3-methyl-1-phenyl-1H-pyrazol-5-amine | 321385-90-4 | Halogenated intermediate | C₁₀H₁₀IN₃ |
Introduction of the 3-(trifluoromethyl)phenyl group at C4 relies predominantly on Suzuki-Miyaura cross-coupling. This leverages halogenated pyrazole intermediates (e.g., 4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-amine) and 3-(trifluoromethyl)phenylboronic acid under Pd(0) catalysis. Critical optimization involves:
Reaction kinetics analysis reveals complete conversion within 2 hours at 80°C with Pd(PPh₃)₄ (5 mol%), yielding >90% coupled product. The trifluoromethyl group’s strong electron-withdrawing nature marginally reduces coupling efficiency (∼8% lower yield) compared to unsubstituted phenyl analogs due to attenuated transmetalation rates. Scalability to 50g batches confirms robustness with ≤3% dimeric byproducts [9] [10].
Direct amination at C5 proves challenging due to competing N-alkylation; thus, protected hydrazine intermediates are employed. Boc-protected 3-methyl-1-phenyl-4-halopyrazole undergoes Buchwald-Hartwig amination with NH₃ surrogates (e.g., benzophenone imine), followed by acidic deprotection to afford the 5-amine in 78% yield over two steps [9].
For trifluoromethyl group incorporation, two pathways exist:
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Variable | Optimal Conditions | Yield Impact |
---|---|---|---|
Suzuki Coupling | Catalyst | Pd(PPh₃)₄ / SPhos | 92% vs. 68% (PdCl₂) |
Temperature | 80°C | +25% vs. 60°C | |
Boc-Deprotection | Acid | TFA/DCM (1:1) | 95% vs. 82% (HCl) |
Diazotization-Cyclization | Solvent | Ethanol | 75% vs. 52% (DMF) |
Microwave irradiation (150°C, 20 min) during cyclization improves trifluoromethyl-containing precursor conversion by 18% by mitigating thermal decomposition [7] [10].
The substitution pattern profoundly influences pyrazole ring geometry and electronic distribution. X-ray crystallography of analogous compounds confirms the 3-methyl group induces a coplanar conformation between the C4-aryl and pyrazole rings, minimizing steric clash. The 5-amino group exhibits significant resonance-assisted hydrogen bonding (RAHB), evidenced by:
Table 3: Spectroscopic Signatures of Key Functional Groups
Group | IR (cm⁻¹) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
---|---|---|---|
5-NH₂ | 3380, 3320 | - | 4.82 (s, 2H) |
C4-aryl CF₃ | 1125 | 123.5 (q, J=272 Hz) | - |
Pyrazole C5 | 1580 | 149.2 | - |
N1-Phenyl | - | 139.4 | 7.46–7.52 (m, 2H) |
Quantum mechanical calculations (DFT, B3LYP/6-311G**) highlight:
Table 4: Calculated Electronic Parameters
Structural Feature | Bond Length (Å) | Mulliken Charge | Wiberg Bond Index |
---|---|---|---|
N1-N2 | 1.352 | N1: -0.28 | 0.93 |
C3-C4 | 1.438 | C4: +0.32 | 0.88 |
C5-NH₂ | 1.336 | N: -0.41 | 0.76 (C-N) |
These stereoelectronic traits rationalize the compound’s stability during synthesis: the electron-deficient C4-aryl group mitigates nucleophilic aromatic substitution, while resonance delocalization imparts thermal resilience up to 250°C [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1